molecular formula C9H9Cl2NO2 B2876733 2-(2,4-Dichloro-6-methylphenoxy)acetamide CAS No. 501008-49-7

2-(2,4-Dichloro-6-methylphenoxy)acetamide

Cat. No.: B2876733
CAS No.: 501008-49-7
M. Wt: 234.08
InChI Key: CQMQNBWKQHNWPP-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-6-methylphenoxy)acetamide is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by its two chlorine atoms and a methyl group attached to a phenoxy ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-6-methylphenoxy)acetamide typically involves the reaction of 2,4-dichloro-6-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the acetamide by reaction with ammonia or an amine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-6-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4-Dichloro-6-methylphenoxy)acetamide is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-6-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichloro-6-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and a methyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMQNBWKQHNWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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